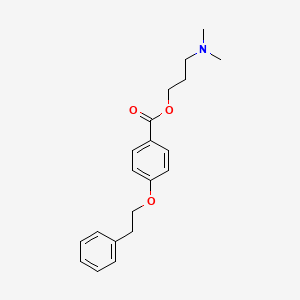
1,4-Butanediol, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl dicarbamate, also known as 1,4-Butanediol, dicarbamate, is an organic compound with the molecular formula C6H12N2O4. This compound is a derivative of butanediol and carbamic acid, forming a dicarbamate ester. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butane-1,4-diyl dicarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with urea. This reaction typically occurs under specific conditions, such as the presence of a catalyst like zinc monoglycerolate, at elevated temperatures (around 140°C) and reduced pressure (30.003 Torr) for about 7 hours .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl dicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it back to 1,4-butanediol and other intermediates.
Substitution: It can undergo substitution reactions where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce 1,4-butanediol.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of butane-1,4-diyl dicarbamate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing biochemical processes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A precursor to butane-1,4-diyl dicarbamate, used in the synthesis of polyurethanes and other chemicals.
Carbamic Acid: The parent compound of carbamates, involved in various chemical reactions and industrial applications.
Tetramethylene Glycol Dicarbamate: Another dicarbamate ester with similar properties and applications.
Uniqueness
Butane-1,4-diyl dicarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
7119-55-3 |
|---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-carbamoyloxybutyl carbamate |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI-Schlüssel |
ONWSHWFYPNZPAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


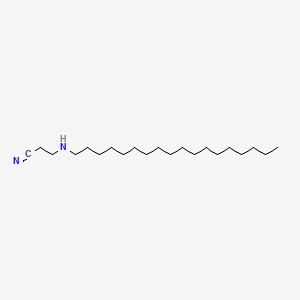


![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)


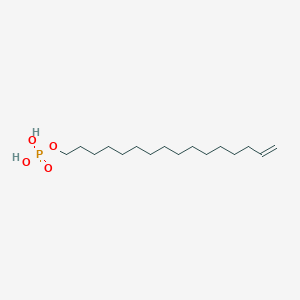

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)
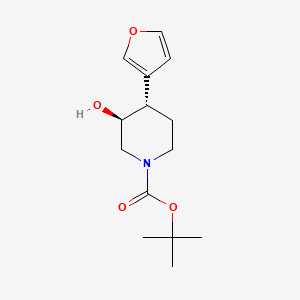

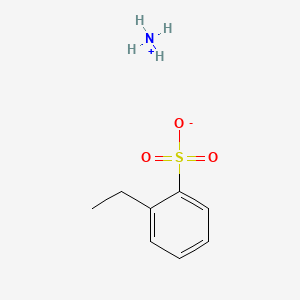
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
